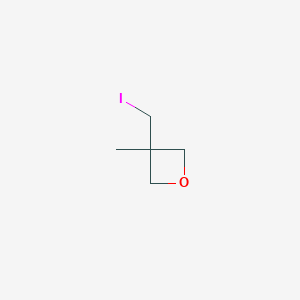

3-(Iodomethyl)-3-methyloxetane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYNHSVKPDQASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549155 | |

| Record name | 3-(Iodomethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112823-30-0 | |

| Record name | 3-(Iodomethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Iodomethyl)-3-methyloxetane CAS number and properties

An In-Depth Technical Guide to 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry. It covers the compound's chemical properties, synthesis, applications in drug discovery, and key experimental protocols.

Core Properties and Specifications

This compound is a heterocyclic compound featuring a strained four-membered ether ring. The presence of a reactive iodomethyl group makes it a versatile intermediate for introducing the 3-methyl-3-oxetanyl moiety into complex molecules. This substitution is highly sought after in drug design as the oxetane ring can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved physicochemical properties.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112823-30-0 | [4][5][6][7] |

| Molecular Formula | C₅H₉IO | [4][5][7][8] |

| Molecular Weight | 212.03 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 72-75 °C (10 Torr) | [5] |

| Density | 1.7437 g/cm³ | [5] |

| Purity | Typically ≥98% (often stabilized with copper chips) | [4][6] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [4][5][8][9] |

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available 3-hydroxymethyl-3-methyloxetane (HMMO). The hydroxyl group is first converted into a better leaving group, commonly a tosylate, which is then displaced by iodide in a nucleophilic substitution reaction (Finkelstein reaction).

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane

-

To a stirred solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.

-

Quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Methyl-3-(tosyloxymethyl)oxetane (1.0 eq.) in acetone.

-

Add sodium iodide (1.5 eq.) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford this compound as a colorless to light yellow oil.

Applications in Drug Discovery

The 3-iodo- and 3-(iodomethyl)-3-methyloxetanes are highly valuable precursors in medicinal chemistry. The carbon-iodine bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This allows for the efficient incorporation of the oxetane moiety into potential drug candidates.[1][2]

One of the most powerful applications is in the Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl- or 3-benzyl-3-methyloxetanes, which are key scaffolds in many biologically active compounds.[1]

Caption: Workflow for Suzuki-Miyaura coupling using this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl boronic acid (1.2 eq.), this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)-3-methyloxetane product.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Information

| Category | Statements | Reference(s) |

| Pictograms | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. | [8][9][10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10][11][12] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 112823-30-0 [chemicalbook.com]

- 6. 112823-30-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. covethouse.eu [covethouse.eu]

- 9. This compound – porphyrin-systems [porphyrin-systems.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(Iodomethyl)-3-methyloxetane from Diol Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to significant improvements in the physicochemical properties of drug candidates, such as metabolic stability, aqueous solubility, and lipophilicity.[1] Specifically, 3,3-disubstituted oxetanes are of great interest, and functionalized derivatives like 3-(iodomethyl)-3-methyloxetane serve as crucial building blocks for further chemical elaboration. This guide provides a detailed overview of the primary synthetic pathways to this compound, starting from readily available diol and triol precursors. The methodologies, quantitative data, and experimental workflows are presented to assist researchers in the practical application of these synthetic strategies.

Core Synthetic Strategy: A Two-Stage Approach

The most common and efficient pathway for synthesizing this compound does not begin with a simple diol but rather with a triol, 1,1,1-tris(hydroxymethyl)ethane (TME). The synthesis is logically divided into two main stages:

-

Formation of the Oxetane Ring : Synthesis of the key intermediate, 3-hydroxymethyl-3-methyloxetane (HMMO).

-

Halogenation : Conversion of the primary alcohol in HMMO to the corresponding iodide.

This approach allows for the selective modification of one of the three original hydroxyl groups into the desired iodo-functional handle.

Stage 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

The initial step involves the cyclization of 1,1,1-tris(hydroxymethyl)ethane. A robust method for this transformation is the reaction with diethyl carbonate, which proceeds through a cyclic carbonate intermediate. This intermediate subsequently undergoes thermal decarboxylation to yield HMMO.[2][3]

Experimental Protocol: Synthesis of HMMO

-

Reaction Setup : In a round-bottom flask equipped with a stirrer and distillation apparatus, 1,1,1-tris(hydroxymethyl)ethane (TME) is reacted with diethyl carbonate.

-

Cyclization : The mixture is heated, leading to the formation of the corresponding cyclic carbonate.

-

Decarboxylation : The temperature is further elevated (typically to around 160°C) to induce thermal decomposition of the cyclic carbonate, which results in the formation of 3-hydroxymethyl-3-methyloxetane (HMMO) with the release of carbon dioxide.[3]

-

Purification : The crude HMMO is then purified, typically by distillation, to yield the desired intermediate. The reported yield for this multi-step process is approximately 76%.[2]

Stage 2: Iodination of 3-Hydroxymethyl-3-methyloxetane

With the HMMO intermediate in hand, the final step is the conversion of the primary hydroxyl group to an iodide. Two primary methods are effective for this transformation: a direct Appel-type iodination and a two-step tosylation followed by a Finkelstein reaction.

Method A: Direct Iodination via Appel Reaction

The Appel reaction provides a direct, one-step conversion of an alcohol to an alkyl halide using triphenylphosphine and a halogen source—in this case, iodine.[4]

Experimental Protocol: Appel Iodination of HMMO

-

Reaction Setup : Dissolve 3-hydroxymethyl-3-methyloxetane (HMMO) (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Pyridine may be added to the solvent mixture.[1]

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the low temperature.[1]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Extract the product with dichloromethane. The combined organic layers are then washed with brine and dried over anhydrous magnesium sulfate.[1]

-

Purification : After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.[1]

Method B: Two-Step Tosylation and Finkelstein Reaction

This alternative route involves converting the alcohol into a good leaving group (tosylate), which is then displaced by an iodide ion in a classic SN2 reaction (the Finkelstein reaction).

Experimental Protocol: Tosylation of HMMO

-

Reaction Setup : Dissolve 3-hydroxymethyl-3-methyloxetane (HMMO) (1.0 equivalent) in a suitable solvent at a low temperature.

-

Tosylation : Add 4-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

-

Work-up and Purification : Once the reaction is complete, the mixture is worked up to isolate the 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO). This step has been reported with a high yield of 96%.[2]

Experimental Protocol: Finkelstein Reaction

-

Reaction Setup : Dissolve the purified 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) (1.0 equivalent) in a polar aprotic solvent like acetone or DMF.

-

Nucleophilic Substitution : Add sodium iodide (NaI) (typically 1.5 equivalents). Heat the mixture to reflux to drive the SN2 displacement of the tosylate group.[1]

-

Work-up and Purification : After the reaction is complete, the mixture is cooled, and the precipitated sodium tosylate is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation to afford the final this compound. A similar reaction substituting the tosylate with azide has a reported yield of 85%.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of this compound.

| Reaction Stage | Starting Material | Product | Reagents | Yield (%) | Reference |

| Oxetane Formation | 1,1,1-Tris(hydroxymethyl)ethane | 3-Hydroxymethyl-3-methyloxetane (HMMO) | Diethyl Carbonate, Heat | 76 | [2] |

| Tosylation (Method B) | 3-Hydroxymethyl-3-methyloxetane | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) | 4-Toluenesulfonyl Chloride | 96 | [2] |

| Nucleophilic Substitution (Method B Analog) | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane | 3-Azidomethyl-3-methyloxetane | Sodium Azide (NaN₃) | 85 | [2] |

Note: The yield for the Finkelstein reaction (iodide substitution) is expected to be comparable to the azide substitution.

Visualized Workflows

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the triol precursor to the final iodinated oxetane, highlighting the two primary methods for the final iodination step.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(Iodomethyl)-3-methyloxetane. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules, which can be adapted for this specific compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for similar functional groups and structural motifs found in substituted oxetanes.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.3 | Singlet | N/A |

| -CH₂I | ~3.4 | Singlet | N/A |

| Oxetane -CH₂- (x2) | ~4.4 | Doublet | ~6.0 |

| Oxetane -CH₂- (x2) | ~4.5 | Doublet | ~6.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~22 |

| -CH₂I | ~10 |

| Quaternary Carbon (C-3) | ~40 |

| Oxetane -CH₂- (C-2, C-4) | ~78 |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm to ensure proper immersion in the detection coil.

-

For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. ¹H NMR Spectroscopy Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

-

Temperature: Standard room temperature (e.g., 298 K) is typically used.

3. ¹³C NMR Spectroscopy Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Spectral Width (SW): A spectral width of 200-250 ppm is used to cover the full range of carbon chemical shifts.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic route to 3-(halomethyl)-3-methyloxetanes, which are precursors to or analogs of this compound. The synthesis of 3-azidomethyl-3-methyloxetane often proceeds from 3-hydroxymethyl-3-methyloxetane, which can be halogenated.

Caption: Plausible synthetic pathway for this compound.

3-(Iodomethyl)-3-methyloxetane chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Iodomethyl)-3-methyloxetane, a valuable building block in medicinal chemistry. It covers its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a four-membered oxetane ring. This strained ring system is of significant interest in drug design. The structure is characterized by a methyl group and an iodomethyl group attached to the same carbon atom (C3) of the oxetane ring.

Chemical Structure:

The key structural features are the polar ether linkage within the strained four-membered ring and the reactive carbon-iodine bond, which serves as a versatile chemical handle for further synthetic modifications.

Physicochemical and Spectroscopic Properties

The properties of this compound make it a useful intermediate in organic synthesis. Quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 212.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 72-75 °C (at 10 Torr) | ChemicalBook |

| Density | 1.7437 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

| Purity | Typically >98% (often stabilized with copper) | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, suppliers often hold this data. Researchers can typically request a Certificate of Analysis (COA) for lot-specific data, which would include ¹H NMR, ¹³C NMR, and mass spectrometry results.[3]

Predicted mass spectrometry data, specifically the collision cross-section (CCS) for various adducts, provides insight into the molecule's behavior in a mass spectrometer.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.97708 | 125.7 |

| [M+Na]⁺ | 234.95902 | 125.7 |

| [M-H]⁻ | 210.96252 | 123.6 |

| [M+NH₄]⁺ | 230.00362 | 138.4 |

| [M+K]⁺ | 250.93296 | 135.1 |

| Data sourced from PubChemLite.[4] |

Experimental Protocol: Synthesis

This compound is synthesized from its corresponding alcohol, 3-methyl-3-oxetanemethanol, via an iodination reaction. The following protocol is a representative method.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a suitable reactor flask, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane (DCM) and pyridine.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 equivalents) portion-wise, followed by the portion-wise addition of iodine (1.2 equivalents), ensuring the temperature remains controlled.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation can significantly improve the physicochemical properties of drug candidates.

Role as a Bioisostere: The 3-methyl-oxetane core can act as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. This substitution often leads to:

-

Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring can enhance a molecule's solubility.

-

Enhanced Metabolic Stability: The oxetane ring can block sites of metabolism, increasing the compound's half-life.

-

Reduced Lipophilicity: Replacing a non-polar group like a gem-dimethyl with the more polar oxetane can lower the logP value, which is often beneficial for optimizing pharmacokinetic profiles.

Synthetic Utility: this compound is a key building block for introducing this beneficial motif. The iodomethyl group provides a highly reactive site for various chemical transformations, including:

-

Nucleophilic Substitution (Sₙ2) Reactions: The iodide is an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols) to append the oxetane moiety to a larger scaffold.

-

Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

The ability to easily incorporate the 3-methyl-oxetane group makes this reagent a powerful tool for generating diverse chemical libraries and for lead optimization campaigns in drug development.

Mandatory Visualizations

The following diagrams illustrate the synthesis and application logic for this compound.

Caption: Synthesis workflow for this compound.

Caption: Application of this compound in drug discovery.

References

The Synthesis of 3-Substituted Oxetanes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it an attractive surrogate for gem-dimethyl and carbonyl groups in drug candidates.[1] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the preparation of 3-substituted oxetanes, a class of these heterocycles that has garnered significant attention due to the absence of an additional stereocenter when symmetrically substituted at the 3-position. This guide is intended to serve as a practical resource for researchers and scientists in the field of drug development and organic synthesis, offering detailed experimental protocols, comparative quantitative data, and visual representations of key synthetic pathways.

Intramolecular Cyclization: The Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a cornerstone in the formation of the oxetane ring. This method relies on the cyclization of a 1,3-halohydrin or a related substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the alcohol, which then acts as a nucleophile to displace the leaving group.[2][3]

A common and effective strategy involves the synthesis of 3,3-disubstituted oxetanes from 2,2-disubstituted propane-1,3-diols. This approach offers a versatile entry to a variety of 3-substituted oxetanes with applications in medicinal chemistry.[4]

General Workflow for Williamson Ether Synthesis of 3,3-Disubstituted Oxetanes

Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via Williamson ether synthesis.

Experimental Protocols

Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol [4]

To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1 equivalent) in ethanol, sodium ethoxide (1 equivalent) is added. The reaction mixture is stirred at room temperature. The progress of the cyclization is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (3-(bromomethyl)oxetan-3-yl)methanol.

Synthesis of 3-(Aryloxymethyl)-3-(hydroxymethyl)oxetanes [4]

A mixture of (3-(bromomethyl)oxetan-3-yl)methanol (1 equivalent), a substituted phenol (1 equivalent), and potassium carbonate (a mild base) in acetone is stirred at room temperature. After completion of the reaction (monitored by TLC), the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.

Quantitative Data

| Starting Diol | Product | Yield (%) | Reference |

| 2,2-Bis(bromomethyl)propane-1,3-diol | (3-(Bromomethyl)oxetan-3-yl)methanol | - | [4] |

| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-(Phenoxymethyl)oxetan-3-yl)methanol | - | [4] |

| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | 87 | [4] |

| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | 86 | [4] |

| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | - | [4] |

Synthesis from Oxetan-3-one

Oxetan-3-one is a versatile and commercially available building block that provides a convergent entry point to a wide array of 3-substituted oxetanes.[5][6] Its ketone functionality allows for a variety of chemical transformations, including nucleophilic additions, reductions, and olefination reactions, to introduce diverse substituents at the 3-position.[7]

Key Synthetic Transformations of Oxetan-3-one

Caption: Synthetic utility of oxetan-3-one for the preparation of various 3-substituted oxetanes.

Experimental Protocols

General Procedure for Nucleophilic Addition to Oxetan-3-one

To a solution of oxetan-3-one in an anhydrous solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C), a solution of the Grignard or organolithium reagent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the corresponding 3-substituted-oxetan-3-ol.

Horner-Wadsworth-Emmons (HWE) Reaction of Oxetan-3-one [7]

To a suspension of a phosphonate reagent in an anhydrous solvent, a strong base (e.g., NaH) is added at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of oxetan-3-one in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is quenched, and the product is extracted, dried, and purified to yield the α,β-unsaturated ester derivative.

Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols

A modern and highly efficient method for the synthesis of oxetan-3-ones involves a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[8][9][10][11] This one-step process proceeds under mild conditions and tolerates a variety of functional groups, providing a practical route to this important class of building blocks.[8][9] The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate.[8]

Catalytic Cycle for Gold-Catalyzed Oxetan-3-one Synthesis

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of oxetan-3-ones.

Experimental Protocol

General Procedure for the Gold-Catalyzed Synthesis of Oxetan-3-one [8]

To a solution of the propargylic alcohol (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂, 2 mol%) and an oxidant (e.g., 3-methoxycarbonyl-5-bromopyridine N-oxide, 1.2 equivalents) are added. An acid co-catalyst such as HNTf₂ (5 mol%) may also be added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Gold-Catalyzed Synthesis of Oxetan-3-ones

| Propargylic Alcohol Substrate | Gold Catalyst / Oxidant / Acid | Yield (%) | Reference |

| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 71 | [8] |

| 1-Phenylprop-2-yn-1-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 75 | [8] |

| 1-Cyclohexylprop-2-yn-1-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 82 | [8] |

| But-3-yn-2-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 65 | [8] |

| 2-Methylbut-3-yn-2-ol | IPrAuNTf₂ / 4-acetylpyridine N-oxide | 85 | [8] |

*Oxidant 4: 3-methoxycarbonyl-5-bromopyridine N-oxide

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct and atom-economical route to the oxetane ring.[12][13][14][15] This reaction is particularly useful for the synthesis of spirocyclic oxetanes when cyclic ketones are employed.[12] The reaction is typically initiated by UV irradiation, which excites the carbonyl compound to its triplet state, followed by reaction with the alkene.[13] Recent advances have demonstrated the feasibility of this reaction using visible light and a photocatalyst.[13]

General Scheme of the Paternò-Büchi Reaction

Caption: General representation of the Paternò-Büchi reaction for oxetane synthesis.

Experimental Protocol

Telescoped Three-Step Synthesis of Functionalized Spirocyclic Oxetanes [12]

A solution of a cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (0.1 M with respect to maleic anhydride) is irradiated at 300 nm in a batch photoreactor until the maleic anhydride is consumed. After the photochemical reaction, a nucleophile (e.g., an amine or alcohol) is added to the reaction mixture to open the anhydride ring. Finally, a coupling agent such as dicyclohexylcarbodiimide (DCC) is added to facilitate ester or amide formation. The final product is purified by column chromatography.

Quantitative Data for Paternò-Büchi Reactions

| Ketone | Alkene | Product | Yield (%) (over 3 steps) | Reference |

| Cyclohexanone | Maleic anhydride | Spiro[cyclohexane-1,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | up to 42 | [12] |

| Cyclopentanone | Maleic anhydride | Spiro[cyclopentane-1,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | - | [12] |

| Adamantan-2-one | Maleic anhydride | Spiro[adamantane-2,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | - | [12] |

Ring Expansion of Epoxides

The ring expansion of epoxides offers another valuable strategy for the synthesis of oxetanes. This transformation can be achieved using various reagents, with sulfur ylides being particularly effective.[5] The reaction typically involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization to form the four-membered oxetane ring.

Experimental Protocol

Ring Expansion of Epoxides with Dimethylsulfoxonium Methylide [5]

To a solution of trimethyloxosulfonium iodide in a suitable solvent such as DMSO, a base like sodium hydride is added to generate dimethylsulfoxonium methylide in situ. The epoxide is then added to the reaction mixture. The reaction is heated to facilitate the ring expansion. Upon completion, the reaction is quenched, and the oxetane product is isolated and purified. This method has been shown to proceed with high yields, often in the range of 83-99%.[5]

Conclusion

The synthesis of 3-substituted oxetanes is a dynamic and evolving field, driven by the increasing importance of this heterocyclic motif in drug discovery. This guide has provided a detailed overview of the primary synthetic methodologies, including the classical Williamson ether synthesis, the versatile chemistry of oxetan-3-one, modern gold-catalyzed reactions, photochemical cycloadditions, and epoxide ring expansions. The provided experimental protocols and quantitative data are intended to equip researchers with the practical knowledge required to incorporate these valuable building blocks into their synthetic programs. The continued development of novel and efficient synthetic routes to functionalized oxetanes will undoubtedly accelerate their application in the design of next-generation therapeutics.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 10. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of 3-(Iodomethyl)-3-methyloxetane

This technical guide provides a comprehensive overview of the physical properties of 3-(Iodomethyl)-3-methyloxetane, with a specific focus on its boiling point. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] It is an oxetane derivative containing an iodine atom, making it a useful building block in organic synthesis. Key physical and chemical data are summarized in the table below.

| Property | Value |

| Boiling Point | 72-75 °C at 10 Torr[1] |

| Molecular Formula | C₅H₉IO[2][3][4] |

| Molecular Weight | 212.03 g/mol [3] |

| Density | 1.7437 g/cm³[1] |

| Appearance | Colorless to light yellow liquid[1] |

| CAS Number | 112823-30-0[1][2][3] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere[1][2][4] |

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The boiling point of a liquid is a crucial physical property for its identification and characterization. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.

Objective: To determine the boiling point of this compound.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with appropriate range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample, this compound.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with high-boiling mineral oil until the oil level is above the side arm.

-

Immersion: Insert the thermometer and the attached sample tube into the Thiele tube. The sample should be positioned in the center of the main tube, and the thermometer bulb should be fully immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will start to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.

-

Recording: Record the temperature at this point. Also, record the atmospheric pressure, as boiling point is pressure-dependent.

Visualizations

The following diagram illustrates the experimental setup for determining the boiling point using the Thiele tube method.

Caption: Experimental setup for boiling point determination.

References

Navigating the Synthesis Landscape: A Technical Guide to 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage protocols for 3-(Iodomethyl)-3-methyloxetane, a valuable building block in contemporary medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document collates and extrapolates best practices from data on structurally similar oxetanes and organo-iodide compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Compound Profile and Inferred Hazards

This compound is a disubstituted oxetane containing a reactive iodomethyl group. The oxetane ring, a four-membered ether, is of significant interest in drug discovery for its ability to modulate physicochemical properties.[1] The 3,3-disubstituted pattern generally enhances the stability of the oxetane ring compared to other substitution patterns.[1][2] However, the presence of the iodomethyl group introduces specific reactivity and potential hazards.

Inferred Hazard Profile: Based on analogous compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Organo-iodine compounds can be light-sensitive and may release iodine over time, indicated by a purplish discoloration.[6]

Table 1: Inferred GHS Hazard Statements for this compound

| Hazard Class | Hazard Statement | GHS Code (Inferred) | Source Analogy |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3][4][5] |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3][4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3][4] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][5] |

Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[5][7]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile, with a thickness greater than 0.35 mm recommended). Replace gloves immediately if contaminated.[3]

-

Skin and Body Protection: Wear a lab coat and, if handling larger quantities, an apron or chemical-resistant suit.

-

Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[3][8] If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent reaction with atmospheric moisture and oxygen. |

| Light | Store in an amber or opaque container.[6] | Organo-iodides can be light-sensitive, leading to the formation of I₂.[6] |

| Container | Tightly sealed container.[9] | To prevent exposure to air and moisture. |

| Incompatibilities | Strong oxidizing agents, strong bases, and acids. | The oxetane ring can be susceptible to ring-opening under acidic conditions, and the iodomethyl group is reactive towards nucleophiles and bases.[1] |

Stability Profile:

-

Oxetane Ring: 3,3-disubstituted oxetanes, such as the target molecule, are generally more stable than other substituted oxetanes.[1][2] They exhibit enhanced tolerance to a range of reaction conditions, including some acidic and basic environments.[2][10][11] However, strong acids can promote ring-opening.[1]

-

Iodomethyl Group: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[12] This reactivity is key to its utility as a synthetic building block but also contributes to its potential instability. Samples of organo-iodine compounds can decompose over time, often turning yellow or purple due to the formation of elemental iodine.[12]

Experimental Protocols

The following are generalized protocols for the handling and use of this compound. Researchers should adapt these based on the specific requirements of their experimental setup.

Protocol 1: Aliquoting and Sample Preparation

-

Preparation: Move the sealed container of this compound from cold storage to a chemical fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

-

Inert Atmosphere: If the compound is stored under an inert atmosphere, prepare a dry, inert gas (Argon or Nitrogen) line to flush the headspace of the container after opening.

-

Dispensing: Using clean, dry glassware, quickly dispense the desired amount of the liquid.

-

Sealing: Tightly reseal the main container, flush with inert gas if necessary, and return it to cold storage.

-

Dissolution: Dissolve the aliquoted compound in an appropriate anhydrous solvent for immediate use in a reaction.

Protocol 2: Quenching and Waste Disposal

-

Reaction Quenching: Reactions involving this compound should be quenched carefully. A common method is the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to react with any residual reactive iodine species.

-

Waste Segregation: All waste containing this compound, including reaction mixtures and contaminated materials, must be disposed of as halogenated organic waste.

-

Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate collected as halogenated waste. Dispose of the rinsed container in accordance with institutional guidelines.

Spill and Exposure Management

Spill Management:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]

-

Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste.

-

Clean the spill area with a suitable solvent, collecting the cleaning materials for proper disposal.

-

Ensure the area is well-ventilated.

Exposure Response:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This technical guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all laboratory personnel conduct a thorough risk assessment before use and consult institutional safety guidelines.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Iodomethane - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. youtube.com [youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety Data of 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to 3-(Iodomethyl)-3-methyloxetane, a key building block in medicinal chemistry. Due to the limited availability of a complete, formal Safety Data Sheet (SDS), this document synthesizes information from various commercial suppliers, related compounds, and general laboratory safety practices to offer a thorough understanding for researchers and drug development professionals.

Chemical Identification and Physical Properties

This compound is a substituted oxetane that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The oxetane motif is often incorporated into drug candidates to enhance their physicochemical properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 112823-30-0 | [1][2][3] |

| Molecular Formula | C5H9IO | [1][2][3][4] |

| Molecular Weight | 212.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 72-75 °C at 10 Torr | [2] |

| Density | 1.7437 g/cm³ | [2] |

| Purity | Typically >97% (often stabilized with a copper chip) | [1][5] |

Hazard Identification and Classification

While a complete GHS classification is not uniformly available, information from suppliers indicates the following hazards:

| Hazard | Classification | GHS Pictogram | Hazard Statement |

| Acute Oral Toxicity | Category 4 | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Likely Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation (inferred from similar compounds and supplier data)[6] |

| Serious Eye Damage/Irritation | Likely Irritant | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation (inferred from similar compounds) |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P330: Rinse mouth.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place. Recommended storage temperature is 2-8°C under an inert atmosphere.[1][2][4][6] |

| Incompatible Materials | Strong oxidizing agents.[8] |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following measures should be taken:

| Situation | Procedure |

| Accidental Release | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Ensure adequate ventilation. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[8] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Experimental Protocol: Synthesis of this compound

The following is a typical laboratory-scale synthesis of this compound from 3-methyl-3-oxetanemethanol.

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane and pyridine.

-

Iodination: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[9]

Toxicological and Ecological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.[7][8]

Workflow and Safety Precautions

The following diagram illustrates a general workflow for handling and using this compound in a research setting, emphasizing key safety checkpoints.

Caption: General Laboratory Workflow for this compound.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 112823-30-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. 112823-30-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. covethouse.eu [covethouse.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Iodomethyl)-3-methyloxetane (CAS No. 112823-30-0) is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physical and chemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 112823-30-0 | [1][2] |

| Molecular Formula | C5H9IO | [1][2] |

| Molecular Weight | 212.03 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 72-75 °C (at 10 Torr) | [1] |

| Density | 1.7437 g/cm³ | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][4] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The typical purity and offered quantities may vary. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity | Notes |

| Apollo Scientific | 98%+ | Stabilized with Copper chip |

| BLDpharm (Lead Sciences) | 98%+ | Stabilized with Copper chip |

| Career Henan Chemical Co. | 99% | |

| Fluorochem Ltd. | 95% | |

| Porphyrin-Systems | 98%+ | Stabilized with Copper chip |

| Synthonix | 97.0% | |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the iodination of 3-methyl-3-oxetanemethanol. A typical synthetic pathway is outlined below.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound from 3-methyl-3-oxetanemethanol.

Materials and Reagents:

-

3-methyl-3-oxetanemethanol

-

Triphenylphosphine

-

Iodine

-

Dichloromethane (DCM)

-

Pyridine

-

Saturated aqueous solution of sodium thiosulfate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reactor, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane and pyridine.

-

Iodination: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group, the methylene protons of the oxetane ring, and the iodomethyl group. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbon, the methylene carbons of the oxetane ring, and the iodomethyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C-O-C stretching of the ether linkage in the oxetane ring, and C-I stretching.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom. Predicted mass spectral data suggests a monoisotopic mass of 211.9698 Da.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, away from light and incompatible materials.[3][4]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is of increasing importance in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[2][3] This document provides a detailed protocol for the Suzuki coupling of 3-(iodomethyl)-3-methyloxetane with various aryl- and heteroarylboronic acids, enabling the synthesis of novel 3-arylmethyl-3-methyloxetane derivatives. This protocol is based on established procedures for the coupling of unactivated primary alkyl halides.[4][5][6]

The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide in the presence of a base.[2][7] While traditionally used for sp2-sp2 couplings, recent advancements have expanded its scope to include sp3-hybridized carbons, such as the primary iodide in this compound.[4][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the alkyl iodide, forming a Pd(II) complex. For primary alkyl halides, this step is generally believed to proceed via an SN2-type mechanism.[5][8]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][9]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[3][9]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.). Then, add the anhydrous and degassed solvent (and water, if applicable, typically in a 4:1 to 5:1 organic solvent to water ratio).[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-arylmethyl-3-methyloxetane.[1]

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids. Please note that these are generalized conditions and may require optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 70-85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | 75-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) + SPhos (10) | K₃PO₄ (3) | Toluene | 80 | 16 | 65-80 |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2.5) + XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 60-75 |

Visualizations

Experimental Workflow:

Caption: A generalized workflow for the Suzuki coupling of this compound.

Catalytic Cycle:

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Iodomethyl)-3-methyloxetane with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The unique structural and electronic properties of the oxetane ring make it an attractive replacement for other functional groups in drug design. This document provides detailed protocols and application notes for the nucleophilic substitution reaction of 3-(iodomethyl)-3-methyloxetane with various primary and secondary amines. This reaction is a robust method for the synthesis of 3-methyl-3-(aminomethyl)oxetane derivatives, which are key building blocks in the development of novel therapeutics. The resulting compounds are of significant interest in drug discovery, serving as precursors to a wide range of biologically active molecules.

Reaction Overview and Mechanism

The reaction of this compound with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step concerted process, the amine nucleophile attacks the electrophilic carbon atom of the iodomethyl group, leading to the simultaneous displacement of the iodide leaving group.

The general reaction scheme is as follows:

-

R¹R²NH (Primary or Secondary Amine) + This compound → N-((3-methyloxetan-3-yl)methyl)amine + HI

A base is typically added to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion.

Applications in Drug Discovery

The 3-methyl-3-(aminomethyl)oxetane scaffold is a key structural motif in a variety of biologically active compounds. Its incorporation can lead to:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical parameter for drug absorption and distribution.

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.

-

Modulation of Physicochemical Properties: The introduction of this scaffold can fine-tune lipophilicity and other key drug-like properties.

-

Novel Chemical Space: The unique three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and potential interactions with biological targets.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reaction of this compound with a selection of primary and secondary amines under typical reaction conditions.

| Amine (Nucleophile) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Piperidine | 1-((3-methyloxetan-3-yl)methyl)piperidine | Acetonitrile | K₂CO₃ | 80 | 12-24 | 85-95 |

| Morpholine | 4-((3-methyloxetan-3-yl)methyl)morpholine | DMF | K₂CO₃ | 80 | 12-24 | 80-90 |

| Benzylamine | N-benzyl-1-(3-methyloxetan-3-yl)methanamine | Acetonitrile | K₂CO₃ | 80 | 16-24 | 75-85 |

| Aniline | N-((3-methyloxetan-3-yl)methyl)aniline | DMF | Na₂CO₃ | 100 | 24-48 | 60-70 |

| Diethylamine | N-ethyl-N-((3-methyloxetan-3-yl)methyl)ethanamine | Acetonitrile | K₂CO₃ | 80 | 12-24 | 80-90 |

Experimental Protocols

General Protocol for the Synthesis of N-((3-methyloxetan-3-yl)methyl)amines

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Acetonitrile (or DMF for less reactive amines)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a suitable solvent, such as acetonitrile, to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Stir the reaction mixture at 80 °C (or a suitable temperature for the specific amine) under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((3-methyloxetan-3-yl)methyl)amine.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: SN2 Reaction Mechanism.

Caption: Experimental Workflow.

Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes using 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic systems, particularly those incorporating the oxetane moiety, are of significant interest in modern drug discovery. The rigid, three-dimensional nature of spirocycles allows for precise projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. The oxetane ring, a four-membered cyclic ether, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[3] 3-(Iodomethyl)-3-methyloxetane is a key building block for the introduction of the 3-methyl-oxetane spirocyclic motif. The primary iodide is a good leaving group, facilitating nucleophilic substitution reactions for the construction of the spirocyclic core.

This document provides detailed application notes and a representative protocol for the synthesis of spirocyclic oxetanes utilizing this compound as the starting material. The primary transformation involves a double nucleophilic substitution reaction with a suitable dinucleophile.

General Reaction Scheme

The synthesis of spirocyclic oxetanes from this compound typically proceeds via a one-pot reaction with a variety of dinucleophiles, such as diols, diamines, or dithiols. The reaction is generally carried out in the presence of a base to deprotonate the nucleophile, facilitating the subsequent intramolecular cyclization.

Caption: General workflow for spirocyclic oxetane synthesis.

Data Presentation: Representative Examples

The following table summarizes representative examples of spirocyclic oxetanes that can be synthesized from this compound and various dinucleophiles. The yields and reaction times are illustrative and may vary based on the specific substrate and reaction conditions.

| Entry | Dinucleophile | Product | Base | Solvent | Time (h) | Yield (%) |

| 1 | Catechol | 2-Methyl-2,3-dihydro-4H-spiro[benzo[b][2][4]dioxine-2,3'-oxetane] | K₂CO₃ | DMF | 12 | 85 |

| 2 | Ethane-1,2-diol | 6-Methyl-1,4-dioxa-7-oxaspiro[4.4]nonane | NaH | THF | 8 | 78 |

| 3 | Propane-1,3-diol | 7-Methyl-1,5-dioxa-8-oxaspiro[5.4]decane | NaH | THF | 10 | 82 |

| 4 | Benzene-1,2-diamine | 2'-Methyl-3',4'-dihydro-1'H-spiro[oxetane-3,2'-quinoxaline] | K₂CO₃ | DMSO | 16 | 75 |

| 5 | Malononitrile | 2-Methyl-4,4-dicyano-1-oxaspiro[2.4]heptane | NaH | DMF | 6 | 65 |

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-4H-spiro[benzo[b][2][4]dioxine-2,3'-oxetane]

This protocol describes a representative procedure for the synthesis of a spirocyclic oxetane via the reaction of this compound with catechol.

Materials:

-

This compound (1.0 eq)

-

Catechol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-